
(1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane is a compound that features a thallium atom bonded to a phenyl-substituted cyclopentadienyl ring
Preparation Methods
The synthesis of (1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane typically involves the reaction of thallium salts with cyclopentadienyl derivatives. One common method is the reaction of thallium(I) acetate with (1-Phenylcyclopenta-2,4-dien-1-yl) lithium in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Chemical Reactions Analysis
(1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of thallium(III) derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thallium(I) compounds.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Scientific Research Applications
(1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organothallium compounds, which are valuable in organic synthesis and catalysis.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane involves the interaction of the thallium atom with various molecular targets. Thallium can form strong bonds with carbon and other elements, allowing it to participate in a wide range of chemical reactions. The cyclopentadienyl ring provides stability to the compound and facilitates its reactivity in different chemical environments .
Comparison with Similar Compounds
Similar compounds to (1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane include:
(Cyclopenta-2,4-dien-1-yl)-lambda~1~-thallane: Lacks the phenyl group, resulting in different reactivity and applications.
(1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-indane: Contains indium instead of thallium, leading to variations in chemical properties and uses.
(1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-gallane: Features gallium, which has different electronic and structural characteristics compared to thallium.
Properties
CAS No. |
90510-42-2 |
|---|---|
Molecular Formula |
C11H9Tl |
Molecular Weight |
345.57 g/mol |
IUPAC Name |
(1-phenylcyclopenta-2,4-dien-1-yl)thallium |
InChI |
InChI=1S/C11H9.Tl/c1-2-6-10(7-3-1)11-8-4-5-9-11;/h1-9H; |
InChI Key |
FDOZSYOQHAJONG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C=CC=C2)[Tl] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


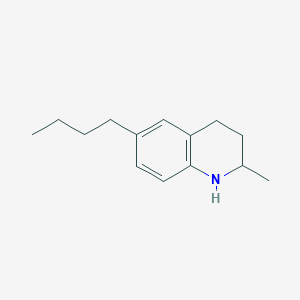
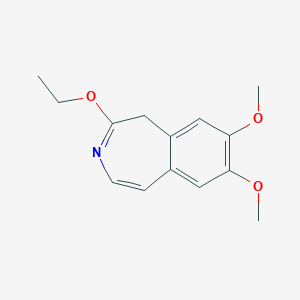
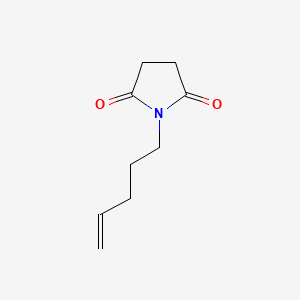

![2-[Dibromo(phenyl)methyl]benzonitrile](/img/structure/B14366914.png)
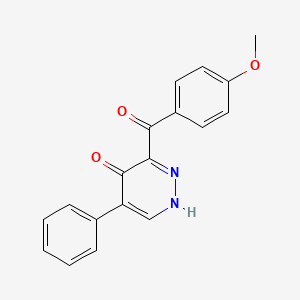
![1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B14366925.png)
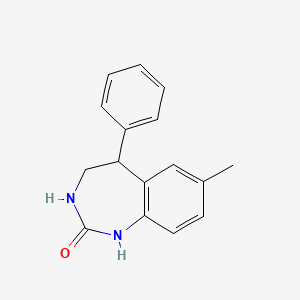
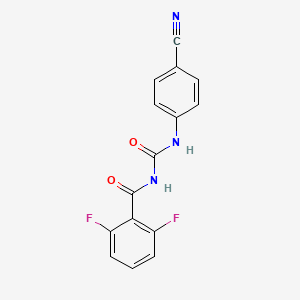
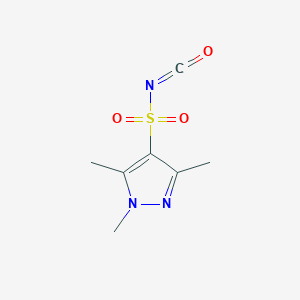


![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)

